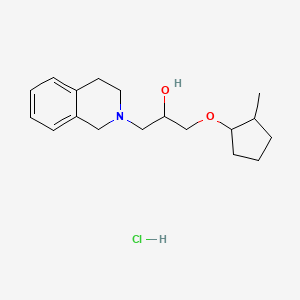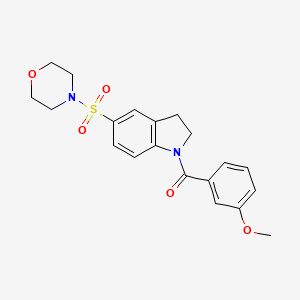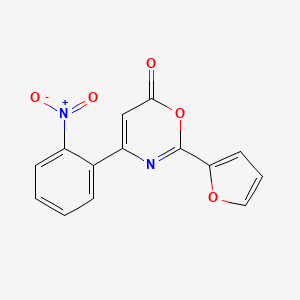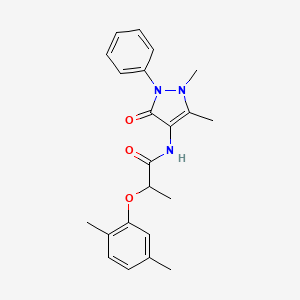![molecular formula C23H26N2O4 B4599694 N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4599694.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Übersicht
Beschreibung
N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.18925731 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry Applications
One notable application of morpholine derivatives is in the synthesis of biodegradable polyesteramides. These compounds have been successfully incorporated into polymers to introduce pendant functional groups, which are essential for further chemical modifications or to impart specific properties to the polymers. For instance, morpholine-2,5-dione derivatives, which share structural motifs with the compound of interest, have been utilized to prepare polyesteramides with protected pendant functional groups. These functionalized polymers exhibit a range of molecular weights and have potential applications in biodegradable materials, highlighting the versatility of morpholine derivatives in polymer chemistry (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).
Antitumor Applications
The realm of oncology has also seen the application of compounds structurally related to N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide. Derivatives bearing the morpholino group have been synthesized and evaluated for their anticancer activities. Notably, novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives, exhibiting cytotoxicity against various cancer cell lines, underscore the potential of morpholine derivatives as scaffolds for developing new anticancer agents. These compounds have shown moderate cytotoxicity and, in some cases, specific inhibitory activity against cancer-related enzymes, presenting a promising avenue for cancer treatment research (Shan Xu et al., 2017).
Enzyme Inhibitory Activity
Further exploring the biochemical applications, morpholine derivatives have been investigated for their enzyme inhibitory activities. Specifically, derivatives have been designed and evaluated for their potential to inhibit crucial enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies not only provide insights into the structure-activity relationships of these compounds but also highlight their potential as lead compounds for developing new therapeutics aimed at treating diseases associated with enzyme dysfunction (A. Cetin et al., 2021).
Eigenschaften
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c26-21(25-12-16-29-17-13-25)18-6-8-20(9-7-18)24-22(27)23(10-14-28-15-11-23)19-4-2-1-3-5-19/h1-9H,10-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDOJLYQFAISKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4599615.png)
![2-methoxy-N-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4599618.png)

![N-(2,3-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4599639.png)

![7-benzylsulfanyl-5,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4599655.png)
![5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4599662.png)
![2-chloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4599672.png)

![3-BENZYL-5-((E)-1-{3-[(3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4599699.png)
![2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile](/img/structure/B4599703.png)
![5-chloro-N-(3-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4599708.png)
![N-[(1R,2S)-2-methylcyclohexyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4599716.png)

